molecular formula C15H12FN5OS B2430060 3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide CAS No. 2380169-48-0

3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide

Cat. No.: B2430060
CAS No.: 2380169-48-0
M. Wt: 329.35
InChI Key: JKIQRIMCJGPXHT-UHFFFAOYSA-N
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Description

The compound “3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring and a thiophene ring . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are an integral part of DNA and RNA . Thiophene is a five-membered ring with one sulfur atom. The compound also contains a fluoro group, an azetidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings (pyrimidine and thiophene), the azetidine ring, the fluoro group, and the carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the reactive sites such as the carboxamide group and the heterocyclic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, impacting the compound’s solubility and reactivity .

Future Directions

Future research could focus on elucidating the biological activity of this compound, given the known activities of pyrimidine derivatives . Additionally, further synthetic work could explore modifications to the structure of the compound to enhance its activity or alter its properties.

Properties

IUPAC Name

3-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5OS/c16-11-5-17-3-1-10(11)15(22)20-9-6-21(7-9)14-13-12(2-4-23-13)18-8-19-14/h1-5,8-9H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQRIMCJGPXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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